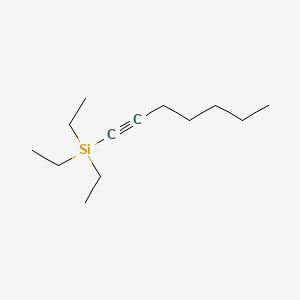
1-Triethylsilyl-1-heptyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triethylsilyl-1-heptyne is an organosilicon compound with the molecular formula C13H26Si. This compound is characterized by the presence of a triethylsilyl group attached to a heptyne backbone. It is commonly used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Triethylsilyl-1-heptyne can be synthesized through the hydrosilylation of 1-heptyne with triethylsilane in the presence of a catalyst. The reaction typically involves the use of a platinum or rhodium catalyst under mild conditions. The reaction proceeds as follows: [ \text{1-Heptyne} + \text{Triethylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 1-heptyne and triethylsilane through a reactor containing the catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Triethylsilyl-1-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding silanol or siloxane.
Reduction: Reduction reactions can convert the compound into the corresponding alkane.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Heptane.
Substitution: Various substituted heptyne derivatives.
Applications De Recherche Scientifique
1-Triethylsilyl-1-heptyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Triethylsilyl-1-heptyne involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved include:
Hydrosilylation: The addition of the triethylsilyl group to unsaturated bonds.
Substitution: The replacement of the triethylsilyl group with other functional groups.
Comparaison Avec Des Composés Similaires
1-Triethylsilyl-1-heptyne can be compared with other similar compounds such as:
1-Trimethylsilyl-1-heptyne: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different reactivity and stability.
1-Triisopropylsilyl-1-heptyne: The triisopropylsilyl group provides greater steric hindrance, affecting the compound’s reactivity.
1-Triphenylsilyl-1-heptyne: The triphenylsilyl group offers unique electronic properties, influencing the compound’s behavior in chemical reactions.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
triethyl(hept-1-ynyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQMVMQSYDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














